5-Chloro-2,4-difluorobenzaldehyde
Overview
Description
5-Chloro-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 . The compound is typically stored at an ambient temperature in an inert atmosphere . It is available in a physical form that ranges from colorless to white to yellow, and can be either a liquid or a solid .
Synthesis Analysis
The synthesis of 5-Chloro-2,4-difluorobenzaldehyde and similar fluorobenzaldehydes can be achieved through a process that involves reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . The catalyst used can be a quaternary phosphonium salt or a quaternary ammonium salt .Molecular Structure Analysis
The InChI code for 5-Chloro-2,4-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorobenzaldehyde is a colorless to white to yellow liquid or solid . It has a molecular weight of 176.55 and is typically stored in an inert atmosphere at ambient temperature .Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of various chemical derivatives, such as 3-benzylidene 20,29-dihydrobetulinic acid derivatives , which may have potential medicinal or industrial applications .
Spectroscopy Studies
The emission and absorption spectra of 5-Chloro-2,4-difluorobenzaldehyde have been studied, indicating its use in spectroscopy to understand its properties and interactions with other substances .
Analytical Chemistry
It may be used in analytical chemistry as a reagent or a precursor for synthesizing more complex compounds used in chemical analysis .
Biopharma Production
The compound could have applications in biopharmaceutical production, possibly as an intermediate or a catalyst in the synthesis of pharmaceuticals .
Controlled Environment and Cleanroom Solutions
There might be uses related to controlled environments and cleanroom solutions, perhaps in the manufacturing process or quality control of products requiring such conditions .
Advanced Battery Science
It could be involved in research related to advanced battery science, potentially in the development of new materials for better battery performance .
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-2,4-difluorobenzaldehyde are not mentioned in the search results, it’s worth noting that fluorobenzaldehydes are important intermediates in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals . As such, future research may focus on improving the synthesis process or exploring new applications for these compounds.
properties
IUPAC Name |
5-chloro-2,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSGEFOABIZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652911 | |
Record name | 5-Chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
695187-29-2 | |
Record name | 5-Chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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